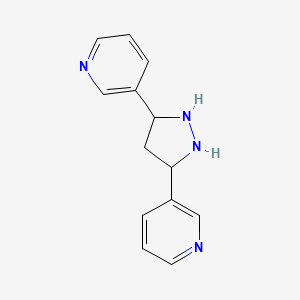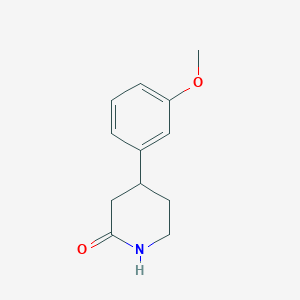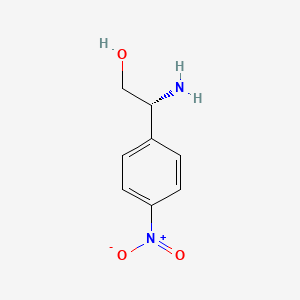
Fmoc-Dab(Ac)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Dab(Ac)-OH, also known as 9-fluorenylmethyloxycarbonyl-2,4-diaminobutyric acid acetate, is a modified amino acid. The Fmoc group is a protective group used in peptide synthesis to protect the amino group of amino acids from undesired reactions. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dab(Ac)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid with the Fmoc group. The process begins with the reaction of 2,4-diaminobutyric acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting product is then acetylated using acetic anhydride to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Dab(Ac)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF, yielding the free amine.
Acylation: The free amine can be acylated using acyl chlorides or anhydrides to form amides.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Substitution: Electrophiles such as alkyl halides.
Major Products Formed
Deprotection: Free amine.
Acylation: Amides.
Substitution: Substituted amines.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Dab(Ac)-OH is widely used in peptide synthesis as a building block for the preparation of peptides and proteins. Its stability and ease of removal make it an ideal choice for solid-phase peptide synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
This compound is used in the synthesis of peptide-based drugs that target specific diseases. It is also used in the development of diagnostic tools and imaging agents .
Industry
In the industrial sector, this compound is used in the production of functional materials such as hydrogels and nanomaterials. It is also used in the development of biosensors and other analytical tools .
Mecanismo De Acción
The mechanism of action of Fmoc-Dab(Ac)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from undesired reactions, allowing for selective reactions to occur at other functional groups. The deprotection step involves the removal of the Fmoc group using a base, yielding the free amine that can participate in further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Dap(Ac)-OH: 9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid acetate.
Fmoc-Orn(Ac)-OH: 9-fluorenylmethyloxycarbonyl-ornithine acetate.
Uniqueness
Fmoc-Dab(Ac)-OH is unique due to its specific structure, which includes an additional methylene group compared to Fmoc-Dap(Ac)-OH. This structural difference can influence the reactivity and properties of the compound, making it suitable for specific applications in peptide synthesis and other research areas .
Propiedades
Fórmula molecular |
C21H22N2O5 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
(2S)-4-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C21H22N2O5/c1-13(24)22-11-10-19(20(25)26)23-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m0/s1 |
Clave InChI |
SULRDUFTKVHNDO-IBGZPJMESA-N |
SMILES isomérico |
CC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium](/img/structure/B12343380.png)
![8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12343382.png)
![Pyridine,4,4'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis-](/img/structure/B12343396.png)

![9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12343400.png)
![1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343404.png)

![N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12343421.png)

![2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-,(2R)-](/img/structure/B12343432.png)


![N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12343458.png)
